6-(Diallylamino)pyridazin-3-ol
Overview
Description
6-(Diallylamino)pyridazin-3-ol (DAPO) is an organic compound belonging to the pyridazinone class of compounds. DAPO is a colorless, crystalline solid with a molecular formula of C10H14N2O and a molecular weight of 180.23 g/mol. It is soluble in water, ethanol, and ether, and is insoluble in benzene. DAPO is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, biochemical and physiological studies, and the investigation of its mechanism of action.
Scientific Research Applications
Phosphodiesterase Inhibition
Pyridazinone derivatives have been identified as potent inhibitors of phosphodiesterase (PDE), particularly PDE-III. These compounds can enhance potency when substituted at specific positions, which could be an area of application for 6-(Diallylamino)pyridazin-3-ol in cardiovascular research .
Calcium Ion Influx Inhibition
Some pyridazinone derivatives act by inhibiting calcium ion influx, which is essential for platelet aggregation activation. This suggests a potential application in antiplatelet therapy and cardiovascular disease treatment .
Hypotensive Activity
Derivatives of pyridazinone have been synthesized and tested for hypotensive activity, showing considerable effects in normotensive rats. This indicates possible use in developing antihypertensive drugs .
Mechanism of Action
Target of action
Pyridazinone derivatives have been found to interact with a wide range of biological targets, depending on their specific structures . These targets can include various enzymes, receptors, and other proteins involved in cellular processes .
Mode of action
The interaction of pyridazinone derivatives with their targets can result in a variety of effects, such as inhibition or activation of the target’s function . The specific mode of action would depend on the structure of the particular pyridazinone derivative and its target .
Biochemical pathways
Pyridazinone derivatives can affect numerous biochemical pathways, again depending on their specific structures and targets . These pathways can involve processes such as signal transduction, metabolism, cell proliferation, and others .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyridazinone derivatives can vary widely, depending on factors such as their specific structures and the route of administration . These properties can significantly impact the bioavailability of the compounds .
Result of action
The molecular and cellular effects of pyridazinone derivatives can include changes in cellular signaling, alterations in metabolic processes, inhibition of cell proliferation, and others . The specific effects would depend on the particular compound and its targets .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of pyridazinone derivatives . These factors can affect the compounds’ interactions with their targets, their ADME properties, and their overall effects .
properties
IUPAC Name |
3-[bis(prop-2-enyl)amino]-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-3-7-13(8-4-2)9-5-6-10(14)12-11-9/h3-6H,1-2,7-8H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSFTMQQKCIMKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Diallylamino)pyridazin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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